molecular formula C6H5FINO B8527223 6-Fluoro-2-iodo-3-methoxypyridine

6-Fluoro-2-iodo-3-methoxypyridine

Cat. No.: B8527223
M. Wt: 253.01 g/mol
InChI Key: KUHKINILEFJXEJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-iodo-3-methoxypyridine is a halogenated pyridine derivative characterized by a fluorine atom at position 6, an iodine atom at position 2, and a methoxy group (-OCH₃) at position 3. Its molecular formula is C₆H₅FINO, with a calculated molecular weight of 253.01 g/mol. This compound is structurally significant due to the electronic and steric effects of its substituents:

  • Fluoro (electron-withdrawing) enhances metabolic stability and influences aromatic ring reactivity.
  • Iodo serves as a versatile handle for cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
  • Methoxy (electron-donating) directs electrophilic substitution and modulates solubility.

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

6-fluoro-2-iodo-3-methoxypyridine

InChI

InChI=1S/C6H5FINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3

InChI Key

KUHKINILEFJXEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)F)I

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Intermediate for Synthesis:
6-Fluoro-2-iodo-3-methoxypyridine serves as a crucial intermediate in the synthesis of complex organic molecules. It can facilitate the formation of substituted pyridines and other heterocycles through various coupling reactions. The iodine atom acts as a leaving group, promoting the formation of new carbon-carbon bonds, while the methoxy group can influence reactivity through hydrogen bonding interactions .

2. Synthesis of Bioactive Compounds:
The compound is employed in the synthesis of biologically active derivatives. For instance, it has been utilized to produce aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones, which have been evaluated for their inhibitory activities against influenza virus endonuclease. These derivatives exhibited promising results, indicating potential therapeutic applications in antiviral drug development .

Pharmaceutical Applications

1. JAK Inhibitors:
Recent studies have highlighted the use of this compound in the development of selective Janus kinase (JAK) inhibitors. These inhibitors are crucial for treating JAK-mediated diseases such as atopic dermatitis and certain cancers. The compound's ability to act as a precursor in synthesizing these inhibitors underscores its importance in pharmaceutical research .

2. Antiviral Agents:
The compound has also been investigated for its potential as an antiviral agent. Research has shown that derivatives synthesized from this compound can inhibit viral replication mechanisms, providing a pathway for developing new antiviral therapies .

Table 1: Summary of Reactions Involving this compound

Reaction TypeProduct TypeYield (%)Reference
Coupling ReactionsSubstituted Pyridines65
Synthesis of HydroxypyridinesBioactive CompoundsVaries
Formation of JAK InhibitorsTherapeutic AgentsHigh
CompoundTarget ActivityIC50 (nM)Reference
3-Hydroxypyridin-2(1H)-oneInfluenza Endonuclease Inhibition7
JAK Inhibitor DerivativeAtopic DermatitisVaries

Case Studies

Case Study 1: Influenza Virus Inhibition
A series of compounds derived from this compound were synthesized and tested for their ability to inhibit influenza virus endonuclease activity. The study revealed that modifications at specific positions significantly enhanced inhibitory potency, with some derivatives showing IC50 values as low as 7 nM, making them more potent than existing antiviral agents .

Case Study 2: Development of JAK Inhibitors
In a recent patent application, researchers described a novel synthetic route for producing JAK inhibitors using this compound as a key intermediate. This approach demonstrated improved yields and purity compared to traditional methods, highlighting its potential in developing effective treatments for inflammatory diseases and cancers .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of 6-Fluoro-2-iodo-3-methoxypyridine with related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
This compound C₆H₅FINO 253.01 (calculated) 6-F, 2-I, 3-OCH₃ High potential for cross-coupling; moderate solubility in polar solvents N/A
3-Fluoro-2-iodo-6-methoxypyridine C₆H₅FINO 253.01 3-F, 2-I, 6-OCH₃ Positional isomer; altered electronic effects due to F and OCH₃ placement
6-Chloro-2-iodo-3-methylpyridine C₇H₆ClIN 269.49 6-Cl, 2-I, 3-CH₃ Chloro enhances electrophilicity; methyl increases steric hindrance
2,5-Dichloro-6-iodo-3-methoxypyridine C₆H₄Cl₂INO 304.92 2,5-Cl, 6-I, 3-OCH₃ Dual chloro substitution increases reactivity in nucleophilic substitutions
6-Fluoro-3-methoxypyridin-2-amine C₆H₇FN₂O 142.13 6-F, 3-OCH₃, 2-NH₂ Amino group enables hydrogen bonding; reduced molecular weight
6-chloro-2-fluoro-3-(methoxymethoxy)pyridine C₇H₇ClFNO₂ 191.59 6-Cl, 2-F, 3-OCH₂OCH₃ Methoxymethoxy group adds bulk; impacts solubility and reactivity

Physicochemical Properties

  • Solubility : Methoxy groups generally improve solubility in polar solvents compared to methyl or chloro substituents (e.g., 6-Chloro-2-iodo-3-methylpyridine in is less polar) .
  • Stability: The electron-withdrawing fluoro and iodo groups enhance thermal stability, as seen in analogs like 6-Fluoro-2-methoxynicotinonitrile () .

Research Findings and Implications

  • Synthetic Challenges : The steric bulk of methoxymethoxy groups () complicates purification, whereas the simpler methoxy group in the target compound simplifies chromatographic separation .
  • Cross-Coupling Efficiency : Iodo-substituted pyridines (e.g., 6-Iodo-5-methoxypyridin-3-ol in ) exhibit higher reactivity in palladium-catalyzed reactions than bromo or chloro analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-2-iodo-3-methoxypyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Fluorination : Start with a pyridine precursor (e.g., 2-chloro-6-iodo-3-methoxypyridine) and use fluorinating agents like KF in DMSO at 80–100°C to introduce the fluorine substituent .
  • Iodination : Employ electrophilic iodination (e.g., NIS in acetic acid) on a pre-functionalized pyridine ring. Control stoichiometry to avoid over-iodination .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~60–75%) are achieved by optimizing temperature and catalyst loading .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and iodine presence (chemical shifts: δ ~8.2 ppm for H-4, δ -110 ppm for F) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (expected m/z: ~279.97 [M+H]+^+) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%) and detect byproducts .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks). Monitor via HPLC for decomposition products (e.g., dehalogenation or methoxy group cleavage) .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photolytic degradation of the iodo group .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodology :

  • X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., fluorine vs. iodine orientation) by growing single crystals (solvent: dichloromethane/hexane) .
  • DFT Calculations : Compare experimental 19F^{19}\text{F} NMR shifts with computational models (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to validate structural assignments .

Q. What strategies are effective for optimizing cross-coupling reactions involving the iodo substituent?

  • Methodology :

  • Suzuki-Miyaura : Use Pd(PPh3_3)4_4 (2 mol%) with arylboronic acids in THF/Na2_2CO3_3 (2M) at 80°C. The iodo group’s high electrophilicity enables faster coupling than bromo/chloro analogs .
  • Negishi Coupling : Employ ZnCl2_2 and Pd(dba)2_2 for sterically hindered partners. Monitor regioselectivity via GC-MS to avoid byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

  • Methodology :

  • DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic centers (iodine C-2 position). Simulate SNAr pathways in polar aprotic solvents (DMF/DMSO) .
  • Activation Energy Barriers : Compare energy profiles for fluorine vs. iodine substitution using transition state theory (software: ORCA, Gaussian) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodology :

  • Batch Reactor Optimization : Address exothermic fluorination by slow reagent addition and cooling (0–5°C). Use flow chemistry for safer iodination at scale .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography to reduce solvent waste .

Contradiction Analysis and Troubleshooting

Q. How to interpret conflicting HPLC and NMR purity results?

  • Methodology :

  • Impurity Profiling : Use LC-MS to identify non-UV-active byproducts (e.g., inorganic salts from fluorination). Adjust HPLC mobile phase (e.g., add 0.1% formic acid) .
  • Quantitative NMR : Integrate 19F^{19}\text{F} signals against an internal standard (e.g., CF3_3COONa) for accurate purity assessment .

Q. Why might iodination yield drop significantly at higher temperatures?

  • Root Cause : Competing side reactions (e.g., C-I bond cleavage or ring oxidation at >100°C).
  • Solution : Lower reaction temperature to 60–70°C and use milder iodinating agents (e.g., I2_2/HIO3_3 instead of NIS) .

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